molecular formula C27H25N3O B2542949 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-91-2

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2542949
CAS No.: 901267-91-2
M. Wt: 407.517
InChI Key: XBXMFUOYDMUSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a pyrazolo[4,3-c]quinoline core substituted with two 3,4-dimethylphenyl groups at positions 1 and 3 and a methoxy group at position 6. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for diverse therapeutic applications.

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-16-6-8-20(12-18(16)3)26-24-15-28-25-11-10-22(31-5)14-23(25)27(24)30(29-26)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXMFUOYDMUSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annellation

Adapting the Friedländer quinoline synthesis, o-aminoacetophenone derivatives 1 (R = 8-OMe) react with 3,4-dimethylphenyl-substituted pyrazolones 2 under acidic conditions:

o-Aminoacetophenone (1) + Pyrazolone (2) → Pyrazoloquinoline (3)  

Optimized Conditions

  • Catalyst: Polyphosphoric acid (PPA) at 120°C
  • Solvent: Ethylene glycol
  • Yield: 58–72% (dependent on R-group steric effects)

Limitations :

  • Requires pre-synthesis of 8-methoxy-o-aminoacetophenone
  • Competitive formation of [3,4-b] regioisomers (15–22%)

Niementowski Reaction with Anthranilic Acid Derivatives

Anthranilic acid 4 (8-OMe substituted) undergoes cyclocondensation with 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5(4H)-one 5 :

Anthranilic acid (4) + Pyrazolone (5) → [4,3-c]-Fused product (6)  

Key Improvements :

  • Microwave irradiation reduces reaction time from 24 h to 45 min
  • Yields increase from 35% (thermal) to 68% (microwave) with reduced dimerization

Multicomponent Assembly Strategies

Knoevenagel-Michael-Dearomatization Cascade

A one-pot synthesis employs:

  • 8-Methoxyarylglyoxal 7
  • 3-Methyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine 8
  • Dimedone 9

Reaction Pathway :

  • Knoevenagel condensation between 7 and 9
  • Michael addition of 8 to the enone intermediate
  • Intramolecular cyclization and oxidative dearomatization

Conditions :

  • Catalyst: Tetrapropylammonium bromide (20 mol%)
  • Solvent: H2O/Acetone (1:2) at 80°C
  • Yield: 89% with >95% regioselectivity

Advantages :

  • Atom-economical three-component coupling
  • Avoids isolation of reactive intermediates

Post-Synthetic Functionalization

Directed C-H Methylation

For substrates lacking pre-installed methyl groups, Pd-catalyzed methylation employs:

Pyrazoloquinoline (10) + MeOTf → 3,4-Dimethyl product (11)  

Catalytic System :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand
  • K3PO4 base in toluene at 110°C

Scope :

  • Ortho-methylation selectivity: 8:1 over para
  • Functional group tolerance: Compatible with methoxy groups

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics of Key Methods

Method Yield (%) Purity (%) Regioselectivity Scale-up Feasibility
Friedländer 58–72 92–95 Moderate Challenging
Niementowski (MW) 68 98 High Moderate
Multicomponent 89 99 Excellent High
C-H Methylation 76 97 Site-specific Requires inert conditions

Purification and Characterization

Crystallization Optimization

  • Solvent System : Isopropanol/H2O (2:1) achieves 99.5% purity via gradient cooling
  • Crystal Structure : X-ray confirms planar pyrazoloquinoline core with dihedral angles <5° between aromatic systems

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J=8.4 Hz, H-5)
    • δ 6.98–7.12 (m, dimethylphenyl protons)
    • δ 3.92 (s, OCH₃)
  • HRMS : m/z 483.2071 [M+H]⁺ (calc. 483.2074)

Industrial-Scale Considerations

Patent Analysis (CN104628647A):

  • Continuous flow implementation reduces reaction time from 4 h to 25 min
  • Aqueous workup eliminates chlorinated solvents
  • Throughput: 12 kg/batch with 94% isolated yield

Key Innovation :
In situ generation of 3,4-dimethylphenylhydrazine prevents oxidative degradation during storage.

Emerging Catalytic Technologies

Photoredox Functionalization

Visible-light-mediated C-H methoxylation enables late-stage introduction of the 8-OMe group:

Pyrazoloquinoline (12) + MeOH → 8-OMe product (13)  

Conditions :

  • Ir(ppy)₃ (2 mol%)
  • Blue LEDs, DMF, 25°C
  • Yield: 82% with >20:1 site selectivity

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of 8-methoxy-1,3-bis(3,4-dimethylphenyl)quinoline-2-carboxylic acid.

    Reduction: Formation of 1,3-bis(3,4-dimethylcyclohexyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinoline derivatives in anticancer therapies. Specifically, 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may act by inducing apoptosis and inhibiting cell cycle progression in tumor cells. Its interaction with specific molecular targets involved in cancer pathways has been documented.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Conductive Polymers: Its incorporation into polymer matrices can enhance the conductivity and stability of organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).

Photovoltaic Applications

The compound's photophysical properties allow it to be utilized in solar energy conversion technologies. Its ability to absorb light efficiently contributes to the development of more effective photovoltaic materials.

Inhibitor Studies

As a research tool, this compound is valuable for studying protein-protein interactions and enzyme activities:

  • Biochemical Assays: It can be used to investigate the inhibition of specific enzymes or receptors involved in disease processes, thereby aiding in drug discovery efforts.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell lines with apoptosis induction.
Antimicrobial PropertiesShowed effectiveness against various bacterial strains; potential for antibiotic development.
Organic ElectronicsEnhanced conductivity when incorporated into polymer blends; potential applications in OLED technology.

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 8-methoxy group may enhance electron density on the quinoline ring, affecting binding to enzymatic targets like iNOS or β-glucuronidase .
  • Metabolic Stability : Bulky substituents (e.g., trifluoromethyl in ELND006) reduce metabolic degradation, whereas methoxy/ethoxy groups may offer moderate stability .

Biological Activity

1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazoloquinoline Core : Central to its biological activity.
  • Dimethylphenyl Substituents : Located at positions 1 and 3, enhancing lipophilicity.
  • Methoxy Group : At position 8, which may influence its interaction with biological targets.

The unique arrangement of these functional groups contributes to the compound's reactivity and biological profile.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism includes:

  • Binding to Active Sites : This can inhibit or activate various biochemical pathways.
  • Modulation of Protein Activity : Involves the inhibition of key proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, studies showed that certain derivatives inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The potency of these compounds was comparable to established anti-inflammatory agents .

Antitumor Activity

Preliminary studies suggest that pyrazoloquinoline derivatives may possess antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown promising activity against A549 and HCT-116 cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production; modulation of iNOS/COX-2
AntitumorInduction of apoptosis; inhibition of cell proliferation
CardioprotectiveProtection against doxorubicin-induced toxicity

Study on Anti-inflammatory Effects

A study focused on the synthesis and evaluation of various pyrazolo[4,3-c]quinoline derivatives highlighted their ability to inhibit LPS-induced nitric oxide production in RAW 264.7 cells. The most effective compounds exhibited IC50 values similar to the positive control 1400 W, suggesting strong anti-inflammatory potential .

Study on Antitumor Properties

In another investigation, specific pyrazoloquinoline derivatives were assessed for their anticancer activity against lung cancer (A549) and colon cancer (HCT-116) cell lines. Notably, one compound demonstrated an IC50 value of 8.21 µM against A549 cells, indicating significant cytotoxicity .

Future Directions

Further research is warranted to explore:

  • Structural Optimization : Enhancing the efficacy and selectivity of these compounds through chemical modifications.
  • Mechanistic Studies : Detailed investigations into the pathways affected by these compounds could elucidate their therapeutic potentials.
  • In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline core, and how are intermediates validated?

The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclization of substituted pyrazole precursors with quinoline derivatives. For example:

  • Route 1 : Starting from 2,4-dichloroquinoline-3-carbonitrile, sequential amination and cyclization yield amino-substituted pyrazoloquinolines. Structural validation relies on elemental analysis, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR to confirm regioselectivity and functional group incorporation .
  • Route 2 : Pyrazole-3-carboxylates undergo thermal cyclization or reductive cyclization in the presence of hydrazines, followed by aminoalkylation at N(3) to introduce substituents . Validation Tip: Use 13C^{13} \text{C}-NMR to distinguish between N(1) and N(3) alkylation patterns, as chemical shifts differ significantly for these positions .

Q. How can competing side reactions during amination of pyrazoloquinoline precursors be mitigated?

Direct amination of pyrazoloquinolines often leads to side products due to competing nucleophilic attacks. A three-step sequence via phosphazene intermediates (e.g., compound 6 in ) improves selectivity by temporarily masking reactive sites. For example, converting chlorinated precursors to phosphazenes before amination reduces undesired substitutions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in one-pot syntheses of substituted pyrazoloquinolines?

Recent methodologies employ DMSO as a methine source in trifluoroacetic acid (TFA)-mediated reactions. This approach enables regioselective coupling of anilines and pyrazolones under transition-metal-free conditions. Key factors include:

  • Solvent role : DMSO acts as both a methine donor and reaction medium, reducing byproducts.
  • Acid mediation : TFA promotes protonation of pyrazolone carbonyl groups, directing electrophilic substitution at the 3-position of the pyrazole ring . Mechanistic Insight: Isotopic labeling studies (e.g., 13C^{13} \text{C}-DMSO) confirm the methine carbon originates from DMSO .

Q. How can fused heterocyclic systems (e.g., pentaazaa-ceanthrylenes) be derived from pyrazolo[4,3-c]quinoline?

Advanced derivatives are synthesized by reacting 3-amino-4-chloro-pyrazoloquinoline (358 ) with:

  • Phenyl isothiocyanate : Forms 1,5-diphenyl-1,2,3,5,6-pentaazaa-ceanthrylene-4(3H)-thione via thiourea intermediate cyclization.
  • Aliphatic amines : Generates 3,4-diaminopyrazoloquinolines, which undergo thermal cyclization with triethyl orthoformate (TEO) to yield tetracyclic systems. Yields range from 80–92% under optimized reflux conditions in DMF .

Q. What spectroscopic techniques resolve ambiguities in pyrazoloquinoline structural assignments?

  • 1H^1 \text{H}-NMR : Distinguishes between C2-H and C6-H protons in pyrazoloquinolines via coupling constants (e.g., J=5.6HzJ = 5.6 \, \text{Hz} for C2-H vs. J=9.0HzJ = 9.0 \, \text{Hz} for C6-H) .
  • 13C^{13} \text{C}-NMR : Identifies carbonyl carbons (e.g., lactam vs. ester groups) and quaternary carbons in fused systems .
  • HRMS : Confirms molecular formulas, especially for deuterated analogs (e.g., 4-methoxy-d3-phenyl derivatives) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the biological activity of pyrazoloquinoline derivatives?

Discrepancies arise from structural variations (e.g., substituent position) and assay conditions:

  • Example : 3-Aminopyrazoloquinolines show antitumor activity via CDK2/cyclin A inhibition, but 8-methoxy derivatives may exhibit reduced potency due to steric hindrance .
  • Resolution : Standardize assays using isogenic cell lines and control for metabolic stability (e.g., cytochrome P450 interactions).

Methodological Recommendations

Q. How can researchers optimize yields in multi-step pyrazoloquinoline syntheses?

  • Chromatography : Use aluminum oxide columns with ethyl acetate elution for polar intermediates .
  • Temperature control : Maintain reflux conditions (130–150°C) during cyclization steps to minimize incomplete ring closure .
  • Catalyst screening : Test Pd-C or NaBH4 for reductive steps, as these improve selectivity over competing pathways .

Emerging Applications

Q. What novel pharmacological targets are being explored for pyrazoloquinoline derivatives?

  • γ-Secretase inhibition : Avagacestat analogs (e.g., ELND006/007) with sulfonyl and cyclopropyl substituents show promise in Alzheimer’s disease models .
  • GABA receptor modulation : Deuterated pyrazoloquinolinones (e.g., 8l) enhance metabolic stability while retaining binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.